molecular formula C23H22N2O4 B282364 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one

4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one

Cat. No. B282364
M. Wt: 390.4 g/mol
InChI Key: IJXSVYGTUIOZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one acts as a potent and selective μ-opioid receptor agonist, which leads to the activation of the G protein-coupled receptor and subsequent inhibition of adenylate cyclase. This results in decreased intracellular cAMP levels, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to produce potent analgesic effects in animal models, which suggests that it may have potential therapeutic applications in the treatment of pain. However, studies have also shown that 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has a high potential for abuse and dependence, which limits its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has several advantages for use in laboratory experiments, including its potency and selectivity as a μ-opioid receptor agonist. However, its high potential for abuse and dependence limits its use in certain types of experiments, and its complex synthesis method requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, including the development of new analogs with improved therapeutic profiles and the investigation of its potential use in the treatment of addiction. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one involves several steps, including the reaction of 1-(3-methoxyphenyl)-2-nitropropene with indole-3-acetaldehyde, followed by reduction and acetylation to yield the final product. The synthesis of 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been used in scientific research to study its mechanism of action and potential therapeutic applications. Studies have shown that 4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one acts as a potent and selective μ-opioid receptor agonist, which may have potential applications in the treatment of pain and addiction.

properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H22N2O4/c1-14(26)20-21(15-6-5-7-17(12-15)29-2)25(23(28)22(20)27)11-10-16-13-24-19-9-4-3-8-18(16)19/h3-9,12-13,21,24,27H,10-11H2,1-2H3

InChI Key

IJXSVYGTUIOZKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CNC4=CC=CC=C43)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CNC4=CC=CC=C43)O

Origin of Product

United States

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